Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H37N3O6S2 and its molecular weight is 563.73. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
One aspect of scientific research related to this compound involves synthetic methodologies and understanding its chemical reactivity. For example, studies on the synthesis of highly functionalized tetrahydropyridines via phosphine-catalyzed annulation demonstrate the creation of complex molecules with complete regioselectivity, highlighting techniques that could be applicable to synthesizing and manipulating compounds like Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate for various applications (Zhu, Lan, & Kwon, 2003).
Potential Therapeutic Applications
Research into related compounds has explored their potential therapeutic applications, particularly in the context of receptor binding sites and pharmacological activities. The structural features such as sulfonyl, benzamido, and carboxylate groups play critical roles in the biological activity of compounds, suggesting that this compound could have applications in drug development and medicinal chemistry (Brown & Foubister, 1984).
Material Science and Molecular Engineering
In material science and molecular engineering, the synthesis and functionalization of complex molecules offer pathways to designing novel materials with specific properties. The manipulation of tetrahydrothieno[2,3-c]pyridine derivatives, for example, could lead to new materials with unique optical, electronic, or catalytic properties, applicable in fields ranging from electronics to catalysis (Paronikyan et al., 2016).
Molecular Frameworks and Supramolecular Chemistry
Compounds with intricate molecular frameworks, such as this compound, can serve as building blocks in supramolecular chemistry. Research into carboxylate-assisted ethylamide metal–organic frameworks illustrates the potential for creating structures with novel properties, including luminescence or thermostability, pointing to applications in sensing, photonics, and drug delivery systems (Sun et al., 2012).
Properties
IUPAC Name |
ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O6S2/c1-8-35-25(32)21-20-13-26(4,5)29-27(6,7)22(20)37-24(21)28-23(31)18-9-11-19(12-10-18)38(33,34)30-14-16(2)36-17(3)15-30/h9-12,16-17,29H,8,13-15H2,1-7H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKKBQMNFNBKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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